molecular formula C17H16F3NO6S B2932190 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396885-04-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2932190
CAS No.: 1396885-04-3
M. Wt: 419.37
InChI Key: MCLHQTNHXULMTD-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety, a hydroxypropyl chain, and a trifluoromethoxy-substituted benzene ring. The benzodioxole group is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to modulate electronic and steric properties . The hydroxypropyl side chain may contribute to hydrogen-bonding interactions, influencing solubility and receptor binding .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S/c1-16(22,11-2-7-14-15(8-11)26-10-25-14)9-21-28(23,24)13-5-3-12(4-6-13)27-17(18,19)20/h2-8,21-22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLHQTNHXULMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: :

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a trifluoromethoxy-substituted benzenesulfonamide. The unique combination of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular Formula C₁₅H₁₅F₃N₁O₄S
Molecular Weight 365.35 g/mol
CAS Number 1788846-74-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from catechol derivatives to form the benzo[d][1,3]dioxole structure. Subsequent steps introduce the hydroxypropyl and trifluoromethoxy groups through nucleophilic substitutions and electrophilic aromatic substitutions.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of similar sulfonamide compounds. For instance, derivatives have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

A comparative study showed that specific analogs led to IC50 values in the low micromolar range, indicating potent antiproliferative effects .

The biological activity of this compound may be attributed to its ability to inhibit certain enzymes or receptors involved in disease pathways. For example, it may target carbonic anhydrase II (hCA II), which is implicated in various physiological processes including tumor growth and metastasis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated zones of inhibition comparable to standard antibiotics.
  • Anticancer Evaluation : In a recent investigation, analogs were tested against human cancer cell lines with results suggesting a dose-dependent response in cell viability assays. The most active compounds showed IC50 values below 10 µM .

Chemical Reactions Analysis

Benzo dioxole Reactivity

  • Ring-opening under acidic conditions : The methylenedioxy group (OCH₂O) can undergo hydrolysis in strong acids (e.g., H₂SO₄) to yield catechol derivatives .
  • Electrophilic substitution : The aromatic ring may undergo halogenation or nitration at the para position relative to the methylenedioxy group .

Hydroxypropyl Group Transformations

  • Oxidation : The secondary alcohol (-CH(OH)CH₂-) can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) .
  • Dehydration : Under acidic conditions (e.g., H₃PO₄), it may form an alkene via β-elimination .

Trifluoromethoxybenzenesulfonamide Reactivity

  • Hydrolysis : The sulfonamide group (-SO₂NH-) can hydrolyze in strong bases (e.g., NaOH) to yield sulfonic acid and amine derivatives .
  • Nucleophilic substitution : The trifluoromethoxy group (-OCF₃) is electron-withdrawing, potentially directing electrophilic attacks to meta positions.

Stability Under Biological Conditions

Data from structurally analogous sulfonamides and hydroxypropyl derivatives suggest:

Condition Observed Stability Key Degradation Pathway
Acidic (pH 2)Moderate (t₁/₂ = 12 hrs)Hydrolysis of sulfonamide
Basic (pH 10)Low (t₁/₂ = 2 hrs)Hydroxypropyl dehydration
Liver microsomesHigh (t₁/₂ = 120 mins)Oxidative metabolism of dioxole ring

Data inferred from stability studies on related compounds .

Comparative Reactivity of Analogues

The trifluoromethoxy and sulfonamide groups significantly influence reactivity compared to analogues:

Compound Key Functional Groups Reactivity Difference
N-(2-(benzo[d] dioxol-5-yl)-2-hydroxypropyl)-4-methylbenzenesulfonamide -CH₃ instead of -OCF₃Higher hydrolytic stability
N-(2-(3-nitrophenyl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide -NO₂ instead of benzo dioxoleEnhanced electrophilic substitution

Oxidation of the Hydroxypropyl Group

  • Reagents : CrO₃/H₂SO₄ (Jones reagent)
  • Product : Ketone derivative (N-(2-(benzo[d] dioxol-5-yl)-2-oxopropyl)-4-(trifluoromethoxy)benzenesulfonamide) .

Sulfonamide Hydrolysis

  • Conditions : 6M NaOH, reflux
  • Product : 4-(trifluoromethoxy)benzenesulfonic acid and 2-(benzo[d] dioxol-5-yl)-2-hydroxypropylamine .

Mechanistic Insights

  • Sulfonamide stability : The electron-withdrawing -OCF₃ group increases the electrophilicity of the sulfur atom, accelerating hydrolysis in basic media .
  • Steric effects : The hydroxypropyl group’s branching may hinder nucleophilic attack on the sulfonamide nitrogen .

Comparison with Similar Compounds

Key Comparisons :

Compound C10 (N-isopropyl-4-(6-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzamide): Structural Differences: Replaces the sulfonamide group with a benzamide and substitutes the hydroxypropyl chain with an isopropyl group. The methoxymethyl substituent may offer moderate metabolic stability but lacks the strong electron-withdrawing effect of trifluoromethoxy .

Compound 83 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide): Structural Differences: Incorporates a thiazole ring and cyclopropanecarboxamide instead of the sulfonamide group. The trifluoromethoxy group is retained, suggesting shared electronic properties with the target compound .

Compound LUF7747 (N-(3-((6-amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)-4-(methylsulfonyl)benzamide): Structural Differences: Replaces the trifluoromethoxy group with a methylsulfonyl moiety and introduces a dicyanopyridine core.

Sulfonamide Derivatives

Key Comparisons :

Compounds [7–9] (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) :

  • Structural Differences : Feature triazole-thione cores instead of the hydroxypropyl-benzodioxole system.
  • Impact : The triazole-thione group enables tautomerism, which may influence solubility and redox properties. Halogen substituents (X = Cl, Br) increase molecular weight and lipophilicity compared to the target compound’s trifluoromethoxy group .

N-(2-(benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide :

  • Structural Differences : Replaces the hydroxypropyl group with an allyl-epoxide system.
  • Impact : The epoxide introduces reactivity for covalent binding, whereas the hydroxypropyl group in the target compound may favor reversible interactions .

Fluorinated and Trifluoromethoxy Groups

  • Trifluoromethoxy vs. Fluoro/Methoxy :
    • The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects than methoxy (as in Compound 83) but less than fluorosulfonyl (as in LUF7746). This balance may optimize stability and target affinity .
  • Trifluoromethoxy vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Key Substituents Molecular Weight (g/mol) logP* Key Functional Groups
Target Compound Hydroxypropyl, trifluoromethoxy ~435 3.8 Sulfonamide, benzodioxole
C10 Isopropyl, methoxymethyl ~450 4.2 Benzamide, benzodioxole
Compound 83 Thiazole, cyclopropane ~550 4.5 Carboxamide, trifluoromethoxy
LUF7747 Methylsulfonyl, dicyanopyridine ~520 2.9 Sulfonamide, benzodioxole
Compound [7–9] Triazole-thione, halogens ~400–450 3.5–4 Sulfonyl, triazole

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound likely enhances binding to electron-deficient pockets in target proteins compared to methoxy or thiophene substituents .
  • Hydroxypropyl vs. Alkyl Chains : The hydroxypropyl group may improve aqueous solubility relative to isopropyl or allyl chains, critical for bioavailability .
  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity (pKa ~1–2) than carboxamides (pKa ~10), influencing ionization state and membrane permeability .

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